molecular formula C14H12Cl3NO3S B11516265 N-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]benzenesulfonamide

N-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]benzenesulfonamide

Cat. No.: B11516265
M. Wt: 380.7 g/mol
InChI Key: XVPBDMPXEQIRAU-UHFFFAOYSA-N
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Description

N-[2,2,2-Trichloro-1-(4-hydroxyphenyl)ethyl]benzenesulfonamide is a synthetic organic compound with a complex structure It features a trichloromethyl group, a hydroxyphenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and benzenesulfonyl chloride.

    Formation of Intermediate: The first step involves the reaction of 4-hydroxyacetophenone with trichloroacetyl chloride in the presence of a base like pyridine to form 2,2,2-trichloro-1-(4-hydroxyphenyl)ethanone.

    Sulfonamide Formation: The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-Trichloro-1-(4-hydroxyphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The trichloromethyl group can be reduced to a methyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under mild conditions.

Major Products

    Oxidation: Formation of 4-hydroxybenzophenone derivatives.

    Reduction: Formation of this compound derivatives with reduced trichloromethyl groups.

    Substitution: Formation of substituted sulfonamides with various functional groups.

Scientific Research Applications

N-[2,2,2-Trichloro-1-(4-hydroxyphenyl)ethyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]benzenesulfonamide involves:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    N-[2,2,2-Trichloro-1-(4-hydroxyphenyl)ethyl]benzenesulfonamide derivatives: Compounds with similar structures but different substituents on the phenyl or sulfonamide groups.

    Other Sulfonamides: Compounds like sulfanilamide or sulfamethoxazole, which have different substituents but share the sulfonamide functional group.

Uniqueness

This compound is unique due to its combination of a trichloromethyl group, a hydroxyphenyl group, and a benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other sulfonamides and related compounds.

Properties

Molecular Formula

C14H12Cl3NO3S

Molecular Weight

380.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]benzenesulfonamide

InChI

InChI=1S/C14H12Cl3NO3S/c15-14(16,17)13(10-6-8-11(19)9-7-10)18-22(20,21)12-4-2-1-3-5-12/h1-9,13,18-19H

InChI Key

XVPBDMPXEQIRAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl

Origin of Product

United States

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